

In-Depth Technical Guide: 5,6,7,8-Tetrahydroquinolin-8-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5,6,7,8-Tetrahydroquinolin-8-ol**

Cat. No.: **B083816**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5,6,7,8-Tetrahydroquinolin-8-ol**, a key chiral building block in medicinal chemistry and asymmetric synthesis. The tetrahydroquinoline scaffold is a privileged structure found in numerous bioactive molecules and natural alkaloids. This document details the compound's physicochemical properties, provides established experimental protocols for its synthesis and chiral resolution, and explores the biological activities of its derivatives, particularly their potential as anticancer agents. Quantitative data on the antiproliferative effects of these derivatives are presented, and a key signaling pathway implicated in their mechanism of action is visualized.

Compound Identification and Properties

5,6,7,8-Tetrahydroquinolin-8-ol is a heterocyclic organic compound. Due to the chiral center at the C8 position, it exists as two enantiomers, (R) and (S). The racemic mixture and the individual enantiomers are valuable precursors in various chemical syntheses.

Property	Data	Reference
Compound Name	5,6,7,8-Tetrahydroquinolin-8-ol	[1] [2]
Synonym	5,6,7,8-Tetrahydro-8-quinolinol	[1]
CAS Number (Racemate)	14631-46-0	[1] [2] [3]
CAS Number (R)-enantiomer	451466-81-2	[4]
Molecular Formula	C ₉ H ₁₁ NO	[2] [3]
Molecular Weight	149.19 g/mol	[2] [3]
Physical Form	Solid	[1] [5]
Storage Conditions	Sealed in dry, 2-8°C	[1]
InChI Key	YCQHYOBSOVFBEB- UHFFFAOYSA-N	[5]

Synthesis and Chiral Resolution

Access to enantiomerically pure forms of **5,6,7,8-Tetrahydroquinolin-8-ol** is crucial for its application in stereoselective synthesis and drug development. The most effective and widely used method for separating the enantiomers is enzymatic kinetic resolution (EKR).

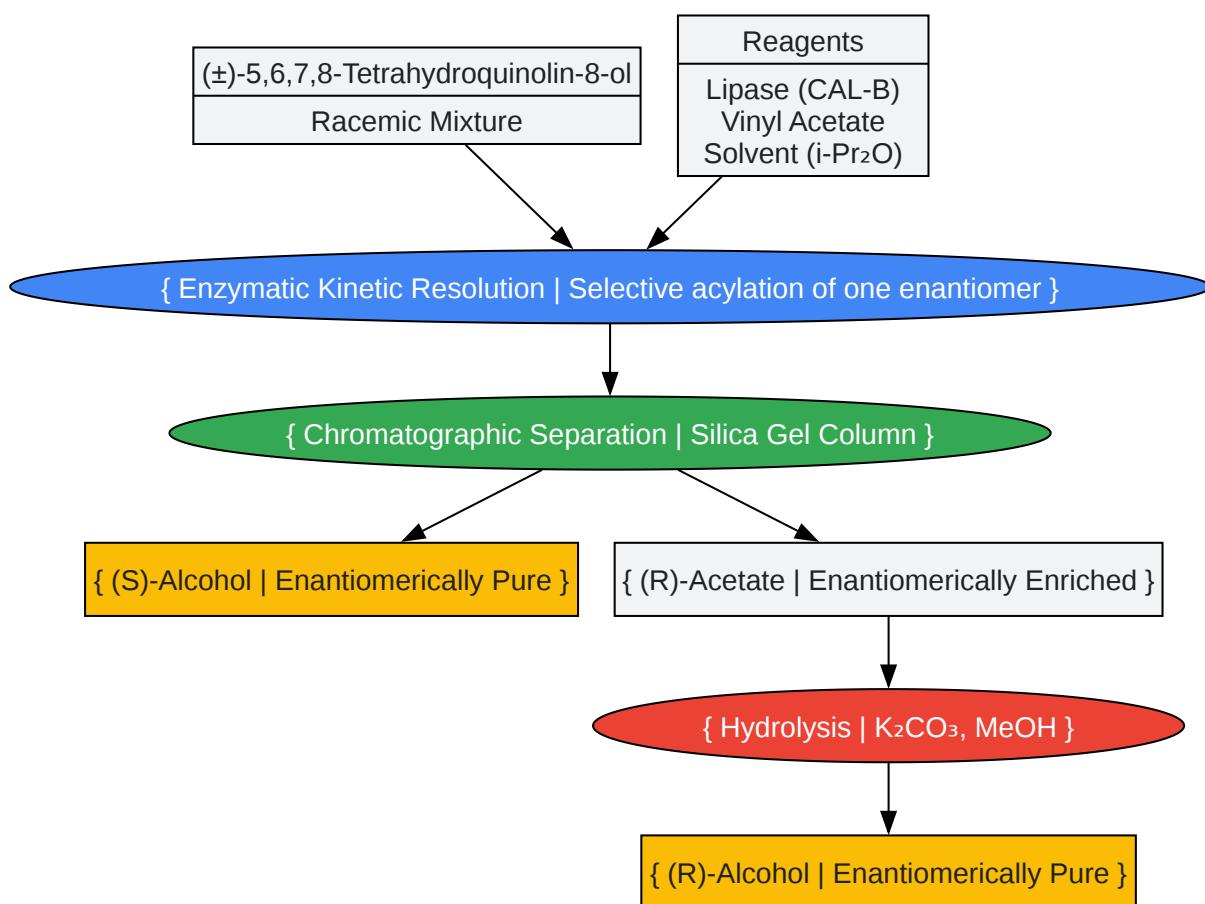
Experimental Protocol: Enzymatic Kinetic Resolution

This protocol details the lipase-catalyzed acetylation of **(±)-5,6,7,8-Tetrahydroquinolin-8-ol**, which selectively acylates one enantiomer, allowing for the separation of both the acylated product and the unreacted enantiomer.

Materials:

- **(±)-5,6,7,8-Tetrahydroquinolin-8-ol**
- Immobilized *Candida antarctica* lipase B (CAL-B, e.g., Novozym 435)
- Vinyl acetate (Acyl donor)

- Anhydrous diisopropyl ether (Solvent)
- 4Å Molecular Sieves
- Potassium carbonate (K_2CO_3)
- Methanol (MeOH)
- Ethyl acetate (EtOAc) and Hexane (for chromatography)
- Celite


Procedure:

- Enzymatic Acetylation: In a suitable reaction vessel, dissolve **(\pm)-5,6,7,8-Tetrahydroquinolin-8-ol** (1 eq.) in anhydrous diisopropyl ether.
- Add 4Å molecular sieves (5 eq. by weight), immobilized CAL-B (0.5 eq. by weight), and vinyl acetate (5 eq.).
- Stir the mixture at a controlled temperature (e.g., 60°C) for approximately 30 hours.^[6]
- Monitor the reaction progress using chiral HPLC to determine the conversion and enantiomeric excess.
- Work-up: Once the desired conversion is reached (typically ~50%), filter the mixture through a pad of Celite to remove the enzyme and molecular sieves.
- Concentrate the filtrate under reduced pressure. The resulting residue contains one enantiomer as the acetate and the other as the unreacted alcohol.
- Separate the two compounds (e.g., (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and **(S)-5,6,7,8-tetrahydroquinolin-8-ol**) using silica gel column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane).^[6]
- Hydrolysis of the Acetate: To obtain the corresponding alcohol from the separated acetate, dissolve the acetate enantiomer (1 eq.) in methanol.

- Add potassium carbonate (4 eq.) and stir the mixture at room temperature for 2 hours.[6]
- Remove the methanol under vacuum, and perform an aqueous work-up with water and ethyl acetate to isolate the final, enantiomerically pure alcohol.

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the enzymatic kinetic resolution of racemic **5,6,7,8-Tetrahydroquinolin-8-ol**.

[Click to download full resolution via product page](#)

Workflow for Enzymatic Kinetic Resolution.

Biological Activity of Derivatives

Derivatives of the 5,6,7,8-tetrahydroquinoline scaffold have demonstrated significant biological activity, particularly as antiproliferative agents against a range of cancer cell lines.

Antiproliferative Activity

A study involving a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives revealed potent cytotoxic effects. The antiproliferative activity was evaluated against a panel of human cancer cell lines and non-cancer cells. The half-maximal inhibitory concentration (IC_{50}) values are summarized below.

Table 1: Antiproliferative Activity (IC_{50} , μM) of Racemic Tetrahydroquinoline Derivatives Data are presented as mean \pm SD from multiple experiments.

Compound	CEM	HeLa	HMEC-1	HT-29	A2780	MSTO-211H
3a	33 ± 7	34 ± 6	77 ± 32	42 ± 6	16 ± 2	30 ± 8
5a	43 ± 7	37 ± 9	57 ± 4	70 ± 2	13 ± 3	31 ± 7
2b	23 ± 4	75 ± 11	60 ± 2	62 ± 8	25 ± 5	35 ± 10
3b	>100	>100	>100	42 ± 6	11 ± 3	15 ± 3

Cell Lines:

CEM (T-lymphocyte

), HeLa

(cervix carcinoma)

, HMEC-1

(non-cancer

endothelial

), HT-29

(colorectal adenocarcinoma),

A2780

(ovarian carcinoma)

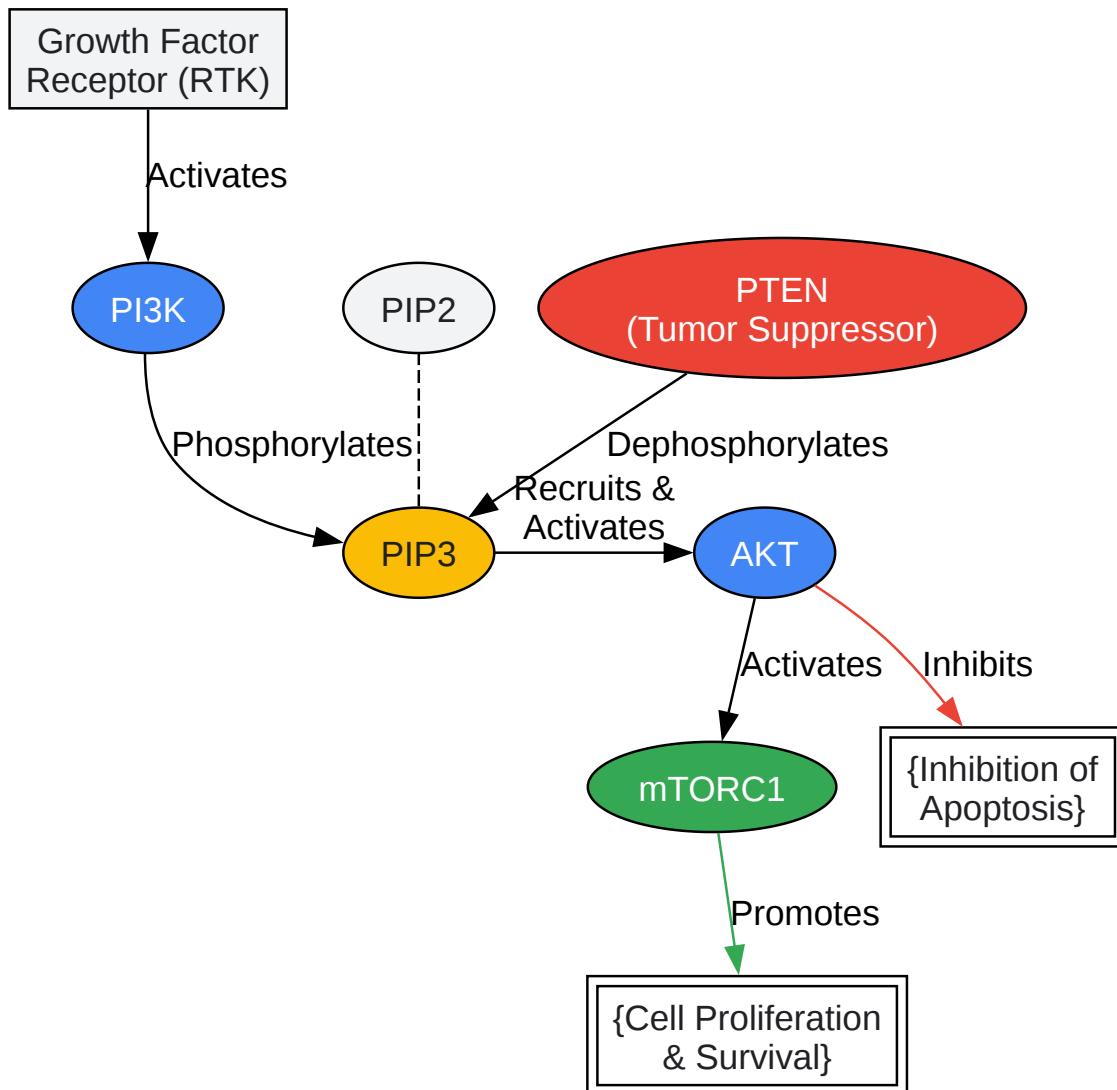
, MSTO-

211H

(biphasic mesothelioma).[6]

Further investigation into the pure enantiomers of the most active compounds demonstrated that stereochemistry plays a critical role in their biological effect.

Table 2: Antiproliferative Activity (IC_{50} , μM) of Chiral Derivatives Data are presented as mean ± SD from multiple experiments.


Compound	HT-29	A2780	MSTO-211H
(R)-3a	>20	11.7 ± 2.0	14.9 ± 1.4
(S)-3a	>20	>20	>20
(R)-5a	>20	5.4 ± 1.3	15.1 ± 1.5
(S)-5a	>20	>20	>20
(R)-2b	>20	15.2 ± 2.3	>20
(S)-2b	>20	>20	>20
[6]			

The data clearly indicate that the (R)-enantiomers are significantly more active than their (S)-counterparts, with (R)-5a being the most potent compound against the A2780 ovarian carcinoma cell line.[\[6\]](#)

Mechanism of Action and Signaling Pathways

The anticancer activity of tetrahydroquinoline derivatives is linked to the induction of cellular stress. The most active compound, (R)-5a, was found to affect cell cycle progression and induce mitochondrial membrane depolarization and the production of reactive oxygen species (ROS) in A2780 cells.[\[7\]](#) In many cancers, the PI3K/AKT/mTOR signaling pathway is overactive, which promotes cell proliferation and reduces apoptosis.[\[5\]](#) Some tetrahydroquinolinone derivatives have been shown to induce autophagy and cell death by disrupting this critical survival pathway.

The diagram below illustrates the PI3K/AKT/mTOR pathway, a key regulator of cell growth, proliferation, and survival that is often dysregulated in cancer and is a target for tetrahydroquinoline-based compounds.

[Click to download full resolution via product page](#)

The PI3K/AKT/mTOR Signaling Pathway.

Conclusion

5,6,7,8-Tetrahydroquinolin-8-ol and its derivatives represent a promising class of compounds for drug discovery and development. The ability to efficiently produce enantiomerically pure forms via enzymatic kinetic resolution is a significant advantage for creating stereospecific therapeutics. The potent antiproliferative activity exhibited by certain chiral derivatives, mediated through the induction of oxidative stress and disruption of key survival pathways like

PI3K/AKT/mTOR, highlights their potential as lead compounds for the development of novel anticancer agents. Further investigation is warranted to optimize their efficacy, selectivity, and pharmacokinetic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol|CAS 18004-75-6 [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 5,6,7,8-Tetrahydroquinolin-8-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083816#5-6-7-8-tetrahydroquinolin-8-ol-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com